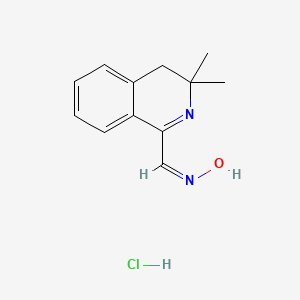
N-(2-bromophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide, also known as Brorphine, is a research chemical that belongs to the class of opioids. It has gained attention in the scientific community due to its potential to act as an analgesic and its potential use in the treatment of opioid addiction.
Wirkmechanismus
N-(2-bromophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide acts on the mu-opioid receptor in the brain and spinal cord, which leads to a decrease in pain perception and an increase in pain tolerance. It also activates the reward pathway, leading to feelings of euphoria and pleasure. However, it has a lower risk of respiratory depression and overdose compared to other opioids due to its partial agonist activity.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has been found to have similar effects to other opioids, including pain relief, sedation, and euphoria. It also has effects on the gastrointestinal system, including constipation and nausea. However, it has a lower risk of respiratory depression and overdose compared to other opioids.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments, including its high affinity for the mu-opioid receptor and its potential use in the treatment of opioid addiction. However, it also has limitations, including its potential for abuse and the need for further research to fully understand its effects on the body.
Zukünftige Richtungen
There are several future directions for research on N-(2-bromophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide, including its potential use in the treatment of opioid addiction and its effects on pain perception. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2-bromophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide and its potential for abuse. Overall, N-(2-bromophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has the potential to be a valuable tool in scientific research on opioids and pain relief.
Synthesemethoden
N-(2-bromophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide can be synthesized by reacting 2-bromobenzoyl chloride with 3-methylbenzylamine in the presence of triethylamine and then treating the resulting intermediate with pyrrolidine-1-carboxylic acid. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has been used in scientific research to investigate its potential as an analgesic and its effects on opioid receptors. It has been found to have a high affinity for the mu-opioid receptor and has shown promising results in animal models for pain relief. Additionally, N-(2-bromophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has been studied for its potential use in the treatment of opioid addiction, as it has been found to have a lower risk of respiratory depression and overdose compared to other opioids.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c1-13-6-4-7-14(12-13)17-10-5-11-21(17)18(22)20-16-9-3-2-8-15(16)19/h2-4,6-9,12,17H,5,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRIIGSXWMAXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-ethylphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6129881.png)
![5-[3-oxo-3-(4-phenyl-1-azepanyl)propyl]-2,4-imidazolidinedione](/img/structure/B6129889.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6129891.png)
![1-(4-benzyl-1-piperazinyl)-3-[(1,1-dimethyl-2-propyn-1-yl)oxy]-2-propanol dihydrochloride](/img/structure/B6129901.png)
![dimethyl 5-{[3-(2,6-dichlorophenyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6129907.png)
![N-[4-(2-furyl)phenyl]-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-piperidinecarboxamide](/img/structure/B6129921.png)

![2-({3-[(diethylamino)sulfonyl]-4-methylbenzoyl}amino)benzoic acid](/img/structure/B6129951.png)
![(cyclopropylmethyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine](/img/structure/B6129959.png)
![2-{4-amino-6-[2-(4-chlorophenyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B6129967.png)

![N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-phenylacetamide](/img/structure/B6129972.png)
![N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B6129976.png)
![1-[3-(methylthio)propyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6129977.png)